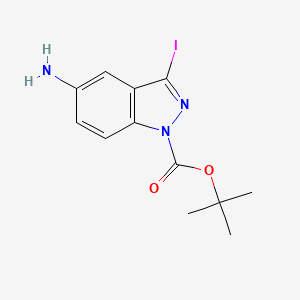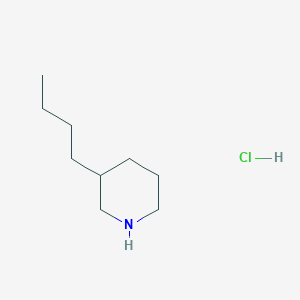![molecular formula C8H6N2O2 B1445537 Ácido 4H-pirrolo[2,3-b]piridina-4-carboxílico CAS No. 1086423-45-1](/img/structure/B1445537.png)
Ácido 4H-pirrolo[2,3-b]piridina-4-carboxílico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Terapias contra el Cáncer
Ácido 4H-pirrolo[2,3-b]piridina-4-carboxílico: los derivados han mostrado promesa como inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR) . Estos receptores juegan un papel crucial en la proliferación y diferenciación celular, lo que los convierte en un objetivo para el tratamiento del cáncer. Se ha descubierto que los derivados de este compuesto inhiben la proliferación de células de cáncer de mama e inducen la apoptosis, así como inhiben la migración e invasión celular .
Enfermedades neurológicas e inmunitarias
Los compuestos con la estructura de pirrolopiridina, similar al ácido 4H-pirrolo[2,3-b]piridina-4-carboxílico, se han estudiado por su potencial para tratar enfermedades del sistema nervioso e inmunitario . Sus propiedades farmacológicas incluyen efectos analgésicos y sedantes, que pueden ser beneficiosos para controlar el dolor y la ansiedad asociados con diversas afecciones .
Aplicaciones antidiabéticas
La actividad biológica de los derivados de pirrolopiridina se extiende a las propiedades antidiabéticas. La investigación ha indicado que estos compuestos pueden usarse para desarrollar nuevos tratamientos para la diabetes, ofreciendo una alternativa a los medicamentos actuales .
Propiedades antimicrobianas y antivirales
También se ha descubierto que los derivados de pirrolopiridina poseen actividades antimicrobianas y antivirales. Esto los convierte en candidatos para el desarrollo de nuevos medicamentos para combatir enfermedades infecciosas, incluidas las causadas por cepas resistentes a los medicamentos .
Ciencia de los materiales: materiales fotoactivos
Algunos derivados de 4H-pirano, que comparten similitudes estructurales con el ácido 4H-pirrolo[2,3-b]piridina-4-carboxílico, se han utilizado como materiales fotoactivos. Estos materiales tienen aplicaciones en el desarrollo de nuevas tecnologías para la captura y el almacenamiento de energía solar .
Ingeniería química: Desarrollo de catalizadores
En ingeniería química, las nanopartículas funcionalizadas con ácido piridina carboxílico, relacionadas con el ácido 4H-pirrolo[2,3-b]piridina-4-carboxílico, se han utilizado como catalizadores magnéticos. Estos catalizadores se utilizan en la síntesis de varios compuestos orgánicos, mostrando la versatilidad de los derivados de pirrolopiridina para facilitar las reacciones químicas .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid interacts with its targets, FGFRs, by inhibiting their activity. This compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors disrupts the FGFR signaling pathway, leading to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid disrupts these pathways, affecting various cellular processes and potentially leading to the inhibition of tumor growth and progression .
Result of Action
In vitro studies have shown that 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound binds to the ATP-binding pocket of FGFRs, preventing their activation and subsequent phosphorylation of downstream targets.
Cellular Effects
The effects of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, it inhibits cell proliferation and induces apoptosis by targeting FGFR signaling pathways . This compound also affects cell migration and invasion, making it a potential therapeutic agent for cancer treatment. Additionally, it influences cell signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid exerts its effects by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, thereby blocking the activation of downstream signaling pathways. The compound’s interaction with FGFRs leads to reduced cell proliferation, migration, and invasion, as well as increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid change over time. Studies have shown that its inhibitory effects on FGFRs are sustained over a period of 24 hours, with significant reduction in cell migration and invasion observed .
Dosage Effects in Animal Models
The effects of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is involved in metabolic pathways related to FGFR signaling. It interacts with enzymes such as kinases and phosphatases that regulate FGFR activity .
Transport and Distribution
Within cells and tissues, 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation in specific cellular compartments are influenced by these interactions, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific compartments, enhancing its therapeutic potential .
Propiedades
IUPAC Name |
4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHODDCXPWJNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC=N2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743124 | |
| Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086423-45-1 | |
| Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


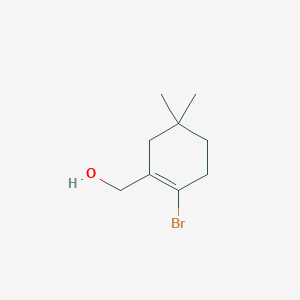
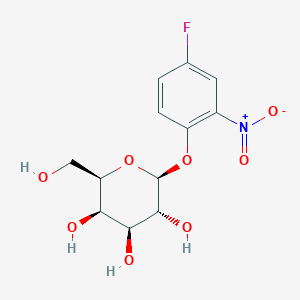

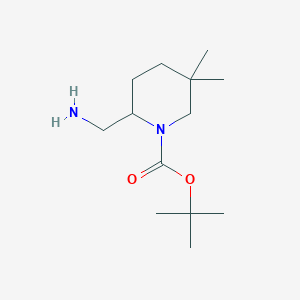
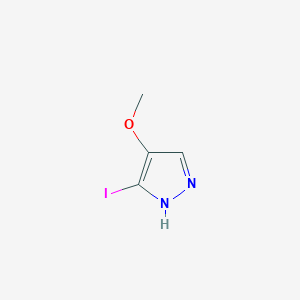
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)

![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)

